4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
4-Methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a thiazole core linked to a 4-methoxybenzamide moiety and a 4-methylbenzyl-substituted ethylamide side chain.
Properties
IUPAC Name |
4-methoxy-N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-3-5-15(6-4-14)12-22-19(25)11-17-13-28-21(23-17)24-20(26)16-7-9-18(27-2)10-8-16/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICESDFYZRFWUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, with a molecular formula of C25H23N3O3S2, is a compound of interest in medicinal chemistry. Its structure suggests potential biological activities due to the presence of functional groups that typically interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O3S2 |
| Molar Mass | 477.6 g/mol |
| Density | 1.36±0.1 g/cm³ (Predicted) |
| pKa | 12.20±0.43 (Predicted) |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The thiazole and benzamide moieties may facilitate binding to active sites, influencing signaling pathways and cellular processes.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
- Receptor Modulation : Potential interactions with receptors could modulate physiological responses, making it a candidate for therapeutic applications.
Antitumor Activity
Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown:
- Cytotoxicity : Some thiazole derivatives demonstrated IC50 values below 2 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
Antiviral Activity
In related studies, benzamide derivatives have been evaluated for their antiviral properties:
- Hepatitis B Virus (HBV) : Compounds structurally similar to this compound have shown promising results against HBV with IC50 values around 1.99 µM for wild-type strains .
Case Studies
- Anticancer Research : A study involving thiazole-containing compounds revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxic activity against breast cancer cell lines . The presence of electron-donating groups was crucial for increasing potency.
- Antiviral Studies : Another investigation assessed the antiviral efficacy of benzamide derivatives against HBV. The results indicated that modifications to the benzamide structure could lead to enhanced antiviral activity .
Comparison with Similar Compounds
Thiazole-Triazole Hybrids ()
- Compound 2: Structure: Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Molecular Formula: C₃₄H₂₈N₇O₃S₂ Melting Point: 195–196°C Yield: 72% Key Features: Incorporation of a carboxylate ester improves solubility compared to the target compound’s methylbenzyl group .
Comparison :
Thiazole-Indole Antimicrobial Agents ()
- Compound 6e: Structure: 2-(2-((4-(5-Methoxy-1H-indol-3-yl)thiazol-2-yl)amino)-2-oxoethyl)benzoic acid Melting Point: 245–247°C Yield: 71% Key Features: Indole-thiazole hybrids exhibit broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria .
Comparison :
Urea-Linked Thiazole Derivatives ()
- Compound 1g :
- Structure : 1-(4-(4-((4-(2-(2-(2-Hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
- Melting Point : 205–207°C
- Yield : 78.4%
- Key Features : Urea and hydrazine groups confer anti-inflammatory activity by modulating LPS-induced pathways .
Comparison :
Methoxybenzamide-Imidazole Hybrids ()
Comparison :
- The target compound’s thiazole ring may offer different electronic properties compared to imidazole, affecting binding affinity in neurological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
